N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide
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Overview
Description
N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide is a chemical compound with the following properties:
- Catalog No.: S2950612
- CAS No.: 337928-94-6
- Molecular Formula: C20H17FN4O3
- Molecular Weight: 380.379
- Availability: Usually in stock for research use only 1.
Molecular Structure Analysis
The molecular structure of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide consists of a central nicotinohydrazide core with a fluorophenoxyethanimidoyl group attached. The fluorine atom contributes to its unique properties and reactivity.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of hydrazides and nicotinohydrazides. These may include condensation reactions, nucleophilic additions, and cyclizations.
Physical And Chemical Properties Analysis
- Solubility: Investigate its solubility in various solvents to understand its practical applications.
- Melting Point and Boiling Point: Determine its melting and boiling points to assess stability and handling conditions.
- Spectral Data: Obtain UV, IR, and NMR spectra to characterize its functional groups.
Scientific Research Applications
Fluoroionophores for Metal Detection
A study developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, demonstrating their capability to chelate metal cations like Zn^2+ in both organic and semi-aqueous solutions. These compounds exhibit specific metal recognition and are preliminarily tested for cellular metal staining, highlighting their potential in bioimaging and metal detection applications (Hong et al., 2012).
Synthesis of Fluorinated Compounds
Another research focused on the synthesis of fluorine-bearing heterocyclic compounds using 2-fluoroacrylic building blocks. This study underscores the versatility of fluorinated compounds in chemical synthesis, leading to a variety of products including pyrazolones and coumarines, which have implications in medicinal chemistry and material sciences (Shi et al., 1996).
Antitubercular Activity of Nicotinic Acid Hydrazides
Research on nicotinic acid hydrazides, similar in functional group to the query compound, demonstrated significant antitubercular activity. These studies highlight the medicinal chemistry applications of such compounds, especially in designing new therapies for tuberculosis (Eldehna et al., 2015).
Antioxidant and Anticancer Activities
Studies on derivatives of propanehydrazide have shown promising antioxidant and anticancer activities. These findings suggest the potential therapeutic applications of fluoro-substituted compounds in treating oxidative stress-related diseases and cancer (Tumosienė et al., 2020).
Pro-Chelator for Hydroxyl Radical Inhibition
A novel pro-chelating agent targeting iron-promoted hydroxyl radical formation was developed, illustrating the application of such compounds in mitigating oxidative damage. This research could have implications in developing treatments for conditions associated with iron-catalyzed oxidative stress (Charkoudian et al., 2006).
Safety And Hazards
- Toxicity: As a research compound, it is not intended for human or veterinary use.
- Handling Precautions: Follow standard laboratory safety protocols when working with this substance.
Future Directions
- Biological Studies: Investigate its potential biological activities, such as anticancer or antimicrobial properties.
- Derivatives: Explore structural modifications to enhance its properties.
- Quantum Computational Studies: Use computational methods to predict its behavior and interactions.
properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c21-14-8-10-15(11-9-14)27-13-18(22)24-25-19(26)17-7-4-12-23-20(17)28-16-5-2-1-3-6-16/h1-12H,13H2,(H2,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOWKBITMYKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN=C(COC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N/N=C(/COC3=CC=C(C=C3)F)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide |
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